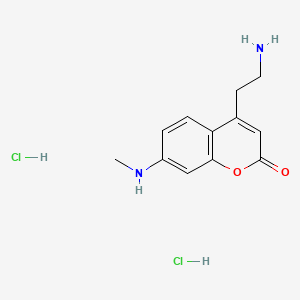

4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride

Vue d'ensemble

Description

Fluorescent VMAT2 substrate (IC50 app = 1.15 μM). Allows detection of VMAT2 subcellular locations in cell culture. Exhibits no detectable inhibition of DAT. Excitation maximum = 369 nm; emission maximum = 464 nm.

Mécanisme D'action

Target of Action

The primary target of FFN 206 dihydrochloride is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 plays a crucial role in loading monoamines - neurotransmitters and related substances - into vesicles in preparation for their release into the synaptic cleft .

Mode of Action

FFN 206 dihydrochloride acts as a fluorescent substrate for VMAT2 . It binds to VMAT2, allowing the detection of VMAT2’s subcellular locations in cell culture . It exhibits no detectable inhibition of the dopamine transporter (DAT) .

Biochemical Pathways

The interaction of FFN 206 dihydrochloride with VMAT2 affects the monoaminergic system, which includes neurotransmitters such as dopamine, serotonin, norepinephrine, and epinephrine. By acting as a fluorescent substrate for VMAT2, FFN 206 dihydrochloride can help visualize and study the function and distribution of VMAT2 in cells .

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of FFN 206 dihydrochloride’s action is the detection of VMAT2 activity in intact cells using fluorescence microscopy . It localizes to VMAT2-expressing acidic compartments without apparent labeling of other organelles . This allows researchers to visualize and study the function and distribution of VMAT2 in cells.

Analyse Biochimique

Biochemical Properties

FFN 206 dihydrochloride interacts with VMAT2, a protein that transports monoamines - neurotransmitters like dopamine, norepinephrine, serotonin, and histamine - from neuronal cytosol into synaptic vesicles . The nature of this interaction is that of a substrate and enzyme, where FFN 206 dihydrochloride is the substrate .

Cellular Effects

In cell culture, FFN 206 dihydrochloride allows the detection of VMAT2 subcellular locations . It does not inhibit the dopamine transporter (DAT), indicating its specificity for VMAT2 . The compound’s influence on cell function is primarily through its interaction with VMAT2, which plays a crucial role in neurotransmitter release, thereby affecting cell signaling pathways .

Molecular Mechanism

At the molecular level, FFN 206 dihydrochloride acts as a substrate for VMAT2 . It does not exhibit detectable inhibition of DAT, suggesting that it does not bind to or inhibit this transporter

Metabolic Pathways

As it is a substrate for VMAT2, it may be involved in the metabolic pathways related to the transport of monoamine neurotransmitters .

Transport and Distribution

FFN 206 dihydrochloride is transported and distributed within cells via its interaction with VMAT2 . It localizes to VMAT2-expressing acidic compartments within cells .

Subcellular Localization

The subcellular localization of FFN 206 dihydrochloride is primarily in VMAT2-expressing acidic compartments . It does not appear to label other organelles, indicating its specific localization .

Activité Biologique

4-(2-aminoethyl)-7-(methylamino)chromen-2-one; dihydrochloride, commonly referred to as FFN 206 dihydrochloride, is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by the presence of both aminoethyl and methylamino substituents on the chromenone framework, contributes to its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.26 g/mol

- Solubility : The dihydrochloride form enhances solubility in aqueous solutions, facilitating its use in various biological assays.

FFN 206 dihydrochloride exhibits several mechanisms of action that underpin its biological activity:

- Neurotransmitter Interaction : It acts as a fluorescent substrate for the vesicular monoamine transporter 2 (VMAT2), mimicking natural neurotransmitters. This allows it to be transported into synaptic vesicles, where it accumulates and emits fluorescence, enabling visualization of VMAT2 activity through fluorescence microscopy.

- Dopamine Receptor Binding : The compound shows significant binding affinity for dopamine receptors (D1, D2, D3, D4, and D5). This interaction suggests potential implications for conditions such as Parkinson's disease and schizophrenia.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, warranting further investigation into its pharmacological applications.

Biological Activity Assessment

Recent studies have highlighted the compound's diverse biological activities:

1. Cytotoxicity

Research has demonstrated that FFN 206 exhibits cytotoxic effects against various cancer cell lines. For instance:

2. Gene Expression Modulation

The compound influences gene expression related to apoptosis. In treated MCF-7 cells:

- Upregulated Genes : P53, BAX

- Downregulated Genes : BCL-2, CDK4

Similar patterns were observed in HCT-116 cells, indicating a consistent mechanism across different cancer types .

Comparative Analysis with Similar Compounds

The biological activities of FFN 206 can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 4-(2-aminoethyl)-7-hydroxychromen-2-one | Hydroxyl group instead of methylamino | Strong antioxidant properties |

| 7-Amino-4-methylcoumarin | Amino group at position 7 | Known for its fluorescent properties |

| Coumarin | Basic coumarin structure | Widely used as a fragrance and flavoring agent |

| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Exhibits anticoagulant activity |

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of FFN 206 dihydrochloride:

- Neurodegenerative Diseases : A study indicated that FFN 206 could modulate dopaminergic signaling pathways, offering insights into its potential role in treating neurodegenerative conditions like Parkinson's disease.

- Cancer Therapy : In vitro assays demonstrated that FFN 206 effectively induces apoptosis in breast and colon cancer cell lines, suggesting its utility as a chemotherapeutic agent .

- Antimicrobial Applications : Investigations into its antimicrobial properties revealed promising results against various bacterial strains, indicating potential for development as an antimicrobial agent.

Applications De Recherche Scientifique

Neuroscience

FFN 206 dihydrochloride is primarily known for its role as a fluorescent substrate for vesicular monoamine transporter 2 (VMAT2). This property allows researchers to visualize VMAT2 activity and distribution within nerve terminals using fluorescence microscopy. The compound mimics natural neurotransmitters, enabling its transport into synaptic vesicles where it accumulates and emits fluorescence, thereby providing insights into neurotransmitter dynamics and synaptic function .

Dopamine Receptor Interaction

Research indicates that FFN 206 dihydrochloride exhibits significant interaction with various dopamine receptor subtypes (D1, D2, D3, D4, and D5). This interaction suggests potential applications in studying neuropsychiatric disorders such as Parkinson's disease and schizophrenia. The selective binding affinity of the compound to different receptor subtypes could be harnessed for therapeutic development targeting specific neurological pathways .

Antimicrobial Activity

Emerging studies suggest that FFN 206 dihydrochloride may possess antimicrobial properties. Preliminary investigations have indicated its potential effectiveness against certain bacterial strains, warranting further pharmacological exploration to evaluate its utility as an antimicrobial agent .

Comparative Analysis with Related Compounds

The structural uniqueness of FFN 206 dihydrochloride can be compared with other chromenone derivatives to highlight its distinctive features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-aminoethyl)-7-hydroxychromen-2-one | Hydroxyl group instead of methylamino | Exhibits strong antioxidant properties |

| 7-Amino-4-methylcoumarin | Amino group at position 7 | Known for its fluorescent properties |

| Coumarin | Basic coumarin structure without substituents | Widely used as a fragrance and flavoring agent |

| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Exhibits anticoagulant activity |

Case Study 1: Visualization of VMAT2 Activity

A study conducted by researchers utilized FFN 206 dihydrochloride to visualize VMAT2 activity in live neuronal cultures. The fluorescence emitted by the compound allowed for real-time monitoring of neurotransmitter uptake and release, providing valuable data on synaptic function under various physiological conditions.

Case Study 2: Interaction with Dopamine Receptors

In another investigation, the binding affinities of FFN 206 dihydrochloride were assessed across different dopamine receptor subtypes. The results indicated a higher affinity for D3 receptors compared to others, suggesting potential applications in developing targeted therapies for disorders associated with dopaminergic dysfunction.

Analyse Des Réactions Chimiques

Acylation Reactions

The primary and secondary amino groups in the compound facilitate acylation reactions. These reactions typically involve nucleophilic attack by the amino groups on acylating agents (e.g., acetyl chloride, acetic anhydride).

Key Findings :

- Acetylation : Reacts with acetyl chloride in anhydrous dichloromethane to form mono- and di-acetylated derivatives. The reaction proceeds at room temperature, with yields exceeding 80% under basic conditions (e.g., triethylamine).

- Benzoylation : Forms stable benzamide derivatives when treated with benzoyl chloride in the presence of a base.

Reaction Conditions :

| Acylating Agent | Solvent | Base | Yield (%) | Product |

|---|---|---|---|---|

| Acetyl chloride | DCM | TEA | 82 | N-Acetylated chromenone |

| Benzoyl chloride | THF | Py | 75 | N-Benzoylated chromenone |

Alkylation Reactions

The aminoethyl group undergoes alkylation with alkyl halides or epoxides. This reactivity is exploited to modify solubility or introduce functional groups.

Key Findings :

- Methylation : Reacts with methyl iodide in methanol to produce quaternary ammonium salts, enhancing water solubility .

- Ethylene Oxide Addition : Forms hydroxyethyl derivatives under mild alkaline conditions, enabling further conjugation .

Example Reaction :

Substitution Reactions

The chromenone core undergoes electrophilic aromatic substitution (EAS) at positions activated by electron-donating groups (e.g., aminoethyl and methylamino substituents).

Key Findings :

- Nitration : Nitration with nitric acid/sulfuric acid introduces nitro groups at position 5 or 8, depending on reaction conditions .

- Sulfonation : Forms sulfonic acid derivatives under controlled sulfonation, enhancing hydrophilicity .

Substitution Patterns :

| Position | Reagent | Product | Application |

|---|---|---|---|

| 5 | HNO₃/H₂SO₄ | 5-Nitrochromenone | Fluorescent probes |

| 8 | SO₃/H₂SO₄ | 8-Sulfochromenone | Dye synthesis |

Schiff Base Formation

The primary amino group reacts with aldehydes/ketones to form Schiff bases, enabling applications in coordination chemistry and drug design.

Key Findings :

- Benzaldehyde Condensation : Forms imine-linked derivatives with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux .

- Antimicrobial Activity : Schiff base derivatives exhibit enhanced bioactivity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) .

Reaction Scheme :

Oxidation and Reduction

The chromenone core and amino groups participate in redox reactions:

Oxidation :

- Quinone Formation : Treatment with KMnO₄ in acidic medium oxidizes the chromenone ring to a quinone structure.

- Amine Oxidation : Tertiary amines oxidize to N-oxides using H₂O₂.

Reduction :

- Catalytic Hydrogenation : Palladium-catalyzed hydrogenation reduces the chromenone carbonyl to a hydroxyl group, forming dihydrochromenol derivatives.

Reaction Outcomes :

| Process | Reagent/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Chromenone quinone |

| Reduction | H₂, Pd/C | Dihydrochromenol derivative |

Complexation with Metal Ions

The amino and carbonyl groups act as ligands for transition metals, forming coordination complexes.

Key Findings :

- Copper(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy .

- Antioxidant Activity : Metal complexes show radical scavenging activity (IC₅₀: 18–35 µM in DPPH assays) .

Photochemical Reactions

The chromenone moiety undergoes [2+2] photocycloaddition under UV light, forming dimeric structures.

Key Findings :

- Dimerization : Irradiation at 365 nm induces cross-linking, useful in polymer chemistry.

Propriétés

IUPAC Name |

4-(2-aminoethyl)-7-(methylamino)chromen-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.2ClH/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;;/h2-3,6-7,14H,4-5,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODENAPXTSFPACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.